2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c1-19-13-4-2-9(6-11(13)15)12-8-18-7-10(16)3-5-14(18)17-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZCOBMZMMWQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, given its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.
Case Study : A study found that derivatives of imidazo[1,2-a]pyridine showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair processes.
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Research has demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit viral replication in certain cases.
Case Study : A derivative similar to 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine was shown to possess activity against the human cytomegalovirus (HCMV). This suggests potential applications in treating viral infections.
Antibacterial Activity
Imidazo[1,2-a]pyridine compounds have been recognized for their antibacterial properties against various pathogens.
Case Study : In vitro studies reported that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects :
- Para-bromo substitution (e.g., 2-(4-BrPh)-6-Cl) enhances planarity and π-π stacking in crystal structures, whereas ortho-bromo (2-(2-BrPh)-6-Cl) introduces steric hindrance, reducing binding affinity in some enzyme assays .
- The target compound’s 3-bromo-4-methoxyphenyl group balances electronic effects: bromine facilitates cross-coupling, while methoxy improves solubility .
Functional Group Impact :
- Carbaldehyde at C3 (as in ) enables Schiff base formation for drug conjugates but reduces stability under acidic conditions.
- Formonitrile at C3 () increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
Pharmacological Relevance :
Comparison with Analog Syntheses :
- 2-(4-Bromophenyl)-6-Cl derivatives are synthesized similarly but with para-substituted boronic acids, achieving higher yields (69% vs. 20% for the target compound) due to reduced steric hindrance .
- 3-Bromo-6-Cl-imidazo[1,2-a]pyridine () bypasses coupling steps via direct bromination, reducing synthetic complexity.
Biological Activity
The compound 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrClNO
- Molecular Weight : 273.54 g/mol
- CAS Number : 473256-36-9
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities including:
- Antiviral : Effective against various viral infections.
- Antibacterial : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
- Antiparasitic : Showing efficacy in treating parasitic infections.
- Anti-inflammatory : Reducing inflammation through various pathways.
- Anticancer : Potential in inhibiting tumor growth and metastasis.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- GABA Receptors : Acting as agonists at GABA A receptors, contributing to anxiolytic effects.
- Phosphodiesterase Inhibition : Similar to other imidazo[1,2-a]pyridine derivatives, it may inhibit phosphodiesterase enzymes, affecting cyclic nucleotide levels and influencing cellular signaling pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for various pathogens were determined, showing promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anticancer Activity
Research indicates that this compound may have anticancer properties. A study involving human cancer cell lines showed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
Case Studies
-
Case Study on Antiviral Activity :
A study investigated the antiviral efficacy against HSV-1 and HSV-2. The compound demonstrated a dose-dependent reduction in viral plaque formation. -
Case Study on Anti-inflammatory Effects :
In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups.
Q & A
Advanced Research Question
- (SIPr)Pd(allyl)Cl : Achieves direct arylation and Suzuki-Miyaura coupling with high efficiency (5 mol% catalyst, 150°C, 1 hour) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield (~70%) .
- Sodium borohydride reduction : Selectively reduces Schiff bases to secondary amines for pharmacological analogs .
How is pharmacological activity assessed for derivatives of this scaffold?
Advanced Research Question
- In vitro assays : Test anxiolytic or cytotoxic activity using cell lines (e.g., HeLa or primary neurons) .
- Fluorescent probes : Attach tags like nitrobenzoxadiazole (NBD) to study target engagement (e.g., peripheral benzodiazepine receptors) .
- Computational docking : Model interactions with targets like eIF4E using DFT-optimized structures .
How can contradictory data in synthetic yields or regioselectivity be resolved?
Advanced Research Question
- Multi-technique validation : Cross-check NMR, HRMS, and crystallography to confirm product identity .
- Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates and optimize conditions .
- Additive screening : Test LiCl, MgCl₂, or crown ethers to modulate reactivity and selectivity .
What computational tools predict reactivity and binding modes of derivatives?
Advanced Research Question
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular dynamics simulations : Analyze ligand-protein interactions (e.g., with eIF4E) over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
